molecular formula C19H10N4O8 B11116140 N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide

N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide

Cat. No.: B11116140
M. Wt: 422.3 g/mol
InChI Key: YUHLBLUUVGHOCP-UHFFFAOYSA-N
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Description

N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzo[de]isoquinoline derivatives, which are characterized by their fused ring systems and functional groups that contribute to their chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzo[de]isoquinoline derivative, followed by the introduction of the dioxo and hydroxybenzamide groups through a series of condensation and substitution reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of automated control systems and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, diamino derivatives, and various substituted benzo[de]isoquinoline compounds, each with distinct chemical and physical properties.

Scientific Research Applications

N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups and hydroxybenzamide moiety play crucial roles in its reactivity and biological activity. For example, the nitro groups can undergo redox reactions, generating reactive oxygen species that can induce cellular damage or modulate signaling pathways. The hydroxybenzamide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-hydroxybenzamide can be compared with other benzo[de]isoquinoline derivatives, such as:

    N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxy group, leading to different reactivity and biological activity.

    N-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-4-aminobenzamide: Contains an amino group, which can participate in different types of chemical reactions and exhibit distinct biological properties.

Properties

Molecular Formula

C19H10N4O8

Molecular Weight

422.3 g/mol

IUPAC Name

N-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzamide

InChI

InChI=1S/C19H10N4O8/c24-13-3-1-9(2-4-13)17(25)20-21-18(26)14-7-11(22(28)29)5-10-6-12(23(30)31)8-15(16(10)14)19(21)27/h1-8,24H,(H,20,25)

InChI Key

YUHLBLUUVGHOCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NN2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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